4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide
Overview
Description
4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a sulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a pyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine: Shares the piperazine ring and methoxyphenyl group but lacks the sulfonamide and pyridine moieties.
Pyridine derivatives: Compounds like pyridine-3-sulfonamide share the pyridine and sulfonamide groups but differ in the substituents on the piperazine ring.
Uniqueness
4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of both the piperazine and pyridine rings, along with the sulfonamide group, allows for diverse interactions with biological targets and a wide range of chemical modifications.
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-32-22-7-5-21(6-8-22)28-14-16-29(17-15-28)25(20-4-3-13-26-18-20)19-27-34(30,31)24-11-9-23(33-2)10-12-24/h3-13,18,25,27H,14-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNYKPLDLMHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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